2-Amino-4-methylcarbamoylquinazoline
CAS No.:
Cat. No.: VC13952490
Molecular Formula: C10H10N4O
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N4O |
|---|---|
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 2-amino-N-methylquinazoline-4-carboxamide |
| Standard InChI | InChI=1S/C10H10N4O/c1-12-9(15)8-6-4-2-3-5-7(6)13-10(11)14-8/h2-5H,1H3,(H,12,15)(H2,11,13,14) |
| Standard InChI Key | OEIMMMLSRHBECJ-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=NC(=NC2=CC=CC=C21)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Amino-4-methylcarbamoylquinazoline features a bicyclic quinazoline scaffold with two functional groups: an amino (-NH₂) group at position 2 and a methylcarbamoyl (-CONHCH₃) group at position 4. The molecular formula is C₁₀H₁₀N₄O, with a molecular weight of 202.21 g/mol. The IUPAC name, 2-amino-N-methylquinazoline-4-carboxamide, reflects its substitution pattern and functional groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₄O |
| Molecular Weight | 202.21 g/mol |
| Exact Mass | 202.0855 g/mol |
| Topological Polar Surface Area | 94.6 Ų |
| LogP (Partition Coefficient) | 2.23 |
These properties suggest moderate lipophilicity, which influences its bioavailability and membrane permeability .
Synthetic Methodologies
Core Quinazoline Synthesis
The synthesis of 2-amino-4-methylcarbamoylquinazoline typically begins with the preparation of the quinazoline core. A common approach involves:
-
Alkylation of Isatoic Anhydride: Reaction of isatoic anhydride with methyl iodide in the presence of sodium hydride yields N-methyl isatoic anhydride intermediates .
-
C-Acylation: The intermediate undergoes C-acylation with dimethyl malonate under basic conditions to form the quinazoline-4-carboxylate derivative .
-
Amination and Carboxamide Formation: Subsequent reaction with methylamine introduces the carboxamide group, while nitration and reduction steps yield the amino substituent at position 2 .
Hybrid Derivative Strategies
Recent work has explored hybridizing quinazoline scaffolds with cinnamic or benzoic acid derivatives to enhance bioactivity. For example, coupling the quinazoline core with methyl isocyanate via a di-amide linker has been employed to introduce the methylcarbamoyl group. These methods achieve moderate yields (30–46%) and require optimization for scalability .
Biological Activities and Mechanisms
Enzyme Inhibition
Quinazoline derivatives exhibit potent inhibitory effects on lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For instance, structurally analogous compounds demonstrate IC₅₀ values of 10–50 μM against soybean LOX, suggesting anti-inflammatory potential .
Antimalarial Activity
While direct data on 2-amino-4-methylcarbamoylquinazoline is limited, related quinazolinone-2-carboxamides show promising antimalarial efficacy. Compound 19f, a derivative with a similar scaffold, reduced Plasmodium falciparum parasitemia by 83% at 100 mg/kg in murine models . This underscores the potential for structural optimization to enhance activity against resistant malaria strains.
Antioxidant Properties
The quinazoline core’s ability to scavenge free radicals has been demonstrated in vitro. Hybrid derivatives combining quinazoline with phenolic acids exhibit 2–3-fold higher antioxidant activity than ascorbic acid in DPPH assays .
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
Preliminary studies on quinazoline analogs reveal susceptibility to hepatic metabolism, particularly via cytochrome P450 enzymes. For example, compound 19f showed a short plasma half-life (t₁/₂ = 2.1 hours) in mice, necessitating structural modifications to improve metabolic stability .
Solubility and Bioavailability
The moderate LogP (2.23) of 2-amino-4-methylcarbamoylquinazoline suggests limited aqueous solubility, which may hinder oral absorption. Salt formation, such as monosodium tetrahydrate derivatives, has been explored to enhance solubility without compromising activity .
Future Research Directions
Structural Optimization
-
Metabolic Soft Spots: Introducing electron-withdrawing groups at vulnerable positions (e.g., para to the carboxamide) could reduce oxidative metabolism .
-
Prodrug Strategies: Esterification of the carboxamide group may improve membrane permeability and enable targeted release .
Therapeutic Expansion
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume